Aluminum sulfate hydrate (Al2(SO4)3 · xH2O) is a highly water-soluble, inorganic aluminum salt that serves as a foundational chemical in water treatment, paper manufacturing, and advanced materials synthesis. Unlike its anhydrous counterpart, the hydrate is characterized by its coordinated water molecules (typically 14 to 18 per formula unit), which fundamentally alter its dissolution kinetics, thermal stability, and reactivity profile . Commercially, it is valued for its ability to undergo controlled hydrolysis in aqueous environments to form polynuclear aluminum species, making it a benchmark coagulant [1]. For procurement professionals, selecting the hydrate form ensures rapid processability at ambient temperatures, predictable stoichiometric integration in synthesis gels, and cost-effective performance in large-scale industrial applications.
Substituting aluminum sulfate hydrate with anhydrous aluminum sulfate or pre-polymerized polyaluminum chloride (PACl) often leads to severe process disruptions. Anhydrous aluminum sulfate exhibits highly exothermic and sluggish dissolution kinetics, requiring specialized handling and extended mixing times that bottleneck large-scale batch processing . Conversely, while PACl is a potent coagulant, it lacks the specific primary nanoparticle formation (~10 nm) characteristic of alum hydrolysis at pH 5.8–7.2, which is critical for bridging high-molecular-weight biopolymers [1]. Furthermore, in hydrothermal zeolite synthesis, replacing the hydrate with anhydrous salts or sodium aluminate alters the gel's water content and alkalinity, frequently causing structural degradation from desired 1D nanotubes into amorphous or 2D sheet-like phases [2].
When preparing industrial or laboratory stock solutions, Aluminum sulfate hydrate offers rapid, endothermically stable dissolution compared to anhydrous aluminum sulfate . The anhydrous form exhibits a highly exothermic dissolution profile that can cause localized heating and requires controlled, slow addition. In contrast, the hydrate is readily soluble (up to 31% at 0°C, increasing to 98% in boiling water) without hazardous heat generation, streamlining large-scale batch formulations.
| Evidence Dimension | Dissolution exothermicity and rate |
| Target Compound Data | Rapid dissolution, thermally stable (ready solubility at ambient temp) |
| Comparator Or Baseline | Anhydrous aluminum sulfate (requires slow addition, highly exothermic) |
| Quantified Difference | Elimination of exothermic hazard and significantly reduced batch preparation time. |
| Conditions | Aqueous stock solution preparation at ambient temperatures. |
Elimating the exothermic dissolution hazard simplifies procurement for large-scale water treatment and chemical manufacturing facilities by reducing specialized handling requirements.
In the advanced synthesis of single-walled zeolite nanotubes and Zeolite L, Aluminum sulfate hydrate is the preferred alumina source over anhydrous aluminum or sodium aluminate[1]. The hydrate’s specific water-of-crystallization ensures precise stoichiometric control of the gel composition (e.g., 18.75 SiO2: 0.3 Al2O3: 6.3 Na2O: 2050 H2O) without introducing excess alkalinity or altering the precursor attachment kinetics [2]. Studies demonstrate that using the hydrate prevents the structural degradation to 2D sheet-like phases seen with less controlled aluminum sources [1].
| Evidence Dimension | Zeolite phase purity and structural integrity |
| Target Compound Data | Yields intact 1D single-walled zeolite nanotubes (ZNTs) |
| Comparator Or Baseline | Alternative Al sources (can result in 2D sheet-like or amorphous phases) |
| Quantified Difference | High phase purity for 1D ZNTs vs. structural degradation. |
| Conditions | Hydrothermal synthesis using TBAOH or NaOH mineralizers at 423 K. |
For materials scientists synthesizing advanced microporous catalysts, procuring the exact hydrate ensures reproducible crystallization pathways and prevents costly batch failures.
For municipal water treatment, Aluminum sulfate hydrate (alum) provides highly cost-effective turbidity and biopolymer removal compared to Polyaluminum Chloride (PACl) [1]. While PACl is effective across a broader pH range, at the optimal pH of 5.8–7.2, the hydrate excels in sweep coagulation and charge neutralization of biopolymers (>100 kDa) [2]. Research indicates that at equivalent aluminum dosages (e.g., 0.2 mM Al), the hydrate forms primary nanoparticles (~10 nm) that effectively bridge biopolymers, achieving up to 90%+ turbidity removal at a fraction of the cost of highly pre-polymerized PACl [1].
| Evidence Dimension | Turbidity and biopolymer removal efficiency |
| Target Compound Data | >90% turbidity removal via ~10 nm primary nanoparticle bridging |
| Comparator Or Baseline | Polyaluminum Chloride (PACl) (higher cost, different hydrolysis pathway) |
| Quantified Difference | Equivalent or superior biopolymer bridging at optimal pH (5.8-7.2) with significantly lower material cost. |
| Conditions | Surface water treatment at pH 6.0-7.0 with 0.1-0.2 mM Al dosing. |
Municipal and industrial procurement teams can achieve regulatory compliance for total suspended solids (TSS) at a lower operational expenditure by utilizing the hydrate within optimal pH parameters.
Aluminum sulfate hydrate undergoes progressive endothermic dehydration between 250°C and 420°C, losing its water molecules before the sulfate backbone decomposes at ~770°C . This distinct thermal behavior makes the hydrate uniquely suited as an endothermic blowing agent or flame retardant synergist precursor . Anhydrous aluminum sulfate lacks this bound water and provides no endothermic cooling effect below 700°C, rendering it useless for mid-temperature thermal protection applications .
| Evidence Dimension | Endothermic water release temperature |
| Target Compound Data | Endothermic dehydration between 250°C and 420°C |
| Comparator Or Baseline | Anhydrous aluminum sulfate (no endothermic event until decomposition at 770°C) |
| Quantified Difference | ~500°C lower onset of endothermic heat absorption. |
| Conditions | Thermal decomposition under progressive heating. |
Buyers formulating flame retardants or thermal storage materials must procure the hydrate to leverage its specific low-temperature endothermic phase change.
Directly leveraging its rapid, non-exothermic dissolution and optimal ~10 nm nanoparticle formation at pH 5.8–7.2, Aluminum sulfate hydrate is the benchmark coagulant for removing high-molecular-weight biopolymers and turbidity. It is the preferred choice over PACl when cost-efficiency and specific biopolymer bridging are prioritized in controlled-pH environments [1].
Utilizing its precise stoichiometric water content, the hydrate serves as an essential alumina source in the hydrothermal synthesis of advanced zeolites (e.g., Zeolite L and single-walled ZNTs). It ensures proper gel alkalinity and prevents the structural degradation into 2D sheet-like phases that occurs when anhydrous or highly alkaline aluminum sources are used[2].
Capitalizing on its progressive dehydration kinetics between 250°C and 420°C, the hydrate is incorporated into thermal protection materials and flame retardants. It acts as an endothermic heat sink during the early stages of combustion, an application where anhydrous aluminum sulfate is completely ineffective due to its high decomposition threshold .
Corrosive